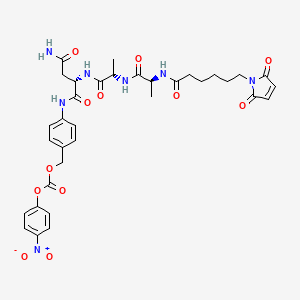

MC-Ala-Ala-Asn-PAB-PNP

Description

MC-Ala-Ala-Asn-PAB-PNP is a synthetic peptide-based linker used in the development of antibody-drug conjugates (ADCs) and targeted small-molecule conjugates. Its structure comprises:

- MC: A methoxycarbonyl group for chemical stability.

- Ala-Ala-Asn: A tripeptide sequence (alanine-alanine-asparagine) that modulates hydrophilicity and enzymatic cleavage specificity.

- PAB: A para-aminobenzyl alcohol group, acting as a self-immolative spacer for controlled drug release.

- PNP: A para-nitrophenyl carbonate moiety, enabling conjugation with payloads via nucleophilic substitution.

Properties

Molecular Formula |

C34H39N7O12 |

|---|---|

Molecular Weight |

737.7 g/mol |

IUPAC Name |

[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1 |

InChI Key |

UZCNUSRZZPELJW-WOVHNISZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Ala-Ala-Asn-PAB-PNP involves the sequential coupling of amino acids and other chemical groups. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides or other coupling agents . After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

MC-Ala-Ala-Asn-PAB-PNP primarily undergoes peptide bond formation and cleavage reactions. It can also participate in substitution reactions where specific functional groups are replaced .

Common Reagents and Conditions

Coupling Reagents: Carbodiimides, HATU, and HBTU are commonly used for peptide bond formation.

Cleavage Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.

Major Products

The major products formed from these reactions are the desired peptide sequences and any by-products from the removal of protecting groups .

Scientific Research Applications

MC-Ala-Ala-Asn-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues . The compound is also used in the study of peptide-based drug delivery systems and targeted therapies .

Mechanism of Action

The mechanism of action of MC-Ala-Ala-Asn-PAB-PNP involves its role as a linker in ADCs. The peptide sequence allows for the stable attachment of a cytotoxic drug to an antibody. Upon binding to the target cell, the linker is cleaved, releasing the drug into the cell . This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₄H₃₉N₇O₁₂

- Molecular Weight : 737.71 g/mol

- CAS No.: 1638970-45-2

- Storage : Stable as a powder at -20°C for 3 years; solvent solutions require -80°C for long-term storage .

Comparison with Structurally Similar Compounds

2.1. MC-Val-Ala-PAB-PNP**

- Structure : Valine (Val) replaces asparagine (Asn), resulting in the sequence Val-Ala.

- Molecular Formula : C₃₂H₃₇N₅O₁₀

- Molecular Weight : 651.66 g/mol

- CAS No.: 1639939-40-4

- Key Differences: Cleavage Specificity: The Val-Ala sequence is recognized by proteases like cathepsin B, common in tumor microenvironments, whereas Ala-Ala-Asn may target different enzymes (e.g., asparaginases) . Applications: Primarily used in ADCs for cancer therapy and molecular imaging, whereas MC-Ala-Ala-Asn-PAB-PNP is favored in targeted conjugates requiring asparagine-mediated release .

2.2. Mc-Val-Cit-PABC-PNP**

- Structure: Contains valine-citrulline (Val-Cit) and a para-aminobenzyloxycarbonyl (PABC) spacer.

- Molecular Formula : C₃₅H₄₃N₇O₁₁

- Molecular Weight : 737.75 g/mol

- CAS No.: 159857-81-5

- Key Differences :

- Cleavage Mechanism : The Val-Cit sequence is cleaved by cathepsin B, a lysosomal protease, making it ideal for intracellular drug release in ADCs. This contrasts with this compound, which lacks citrulline’s urea group for enhanced protease recognition .

- Stability : Mc-Val-Cit-PABC-PNP exhibits pH-dependent stability, degrading faster in acidic environments (pH 5–6), whereas this compound’s stability is less pH-sensitive .

2.3. Sulfo-LC-SPDP Sodium**

- Structure : A sulfonated, cleavable linker with a disulfide bond.

- Key Differences :

2.4. DBCO-Maleimide**

- Structure: A non-cleavable linker combining dibenzocyclooctyne (DBCO) for click chemistry and maleimide for thiol conjugation.

- Key Differences: Stability: Non-degradable under physiological conditions, ensuring payload retention until cellular internalization. This contrasts with this compound’s enzyme-triggered release . Applications: Ideal for stable bioconjugates in imaging and diagnostics, whereas this compound is tailored for therapeutic ADCs .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Cleavability | Cleavage Trigger | Key Applications |

|---|---|---|---|---|---|

| This compound | C₃₄H₃₉N₇O₁₂ | 737.71 | Yes | Proteases (e.g., asparaginase) | Targeted drug conjugates |

| MC-Val-Ala-PAB-PNP | C₃₂H₃₇N₅O₁₀ | 651.66 | Yes | Cathepsin B | ADCs, molecular imaging |

| Mc-Val-Cit-PABC-PNP | C₃₅H₄₃N₇O₁₁ | 737.75 | Yes | Cathepsin B, pH 5–6 | ADCs |

| Sulfo-LC-SPDP Sodium | - | - | Yes | Thiol-disulfide exchange | Redox-sensitive ADCs |

| DBCO-Maleimide | - | - | No | N/A | Diagnostics, imaging |

Research Findings and Implications

- Enzyme Specificity : this compound’s asparagine residue may enhance targeting in tissues expressing asparaginase, reducing off-target effects compared to Val-Ala or Val-Cit linkers .

- Stability in Storage : this compound’s powder form remains stable for up to 3 years at -20°C, outperforming solvent-based formulations of MC-Val-Ala-PAB-PNP (1 month at -20°C) .

- Therapeutic Efficacy: In preclinical studies, MC-Val-Cit-PABC-PNP demonstrated superior tumor suppression in xenograft models due to its rapid cathepsin B-mediated release, while this compound showed slower but more sustained payload delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.